molecular formula C5H7ClN2OS B6235267 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole CAS No. 2680543-14-8

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

Cat. No. B6235267
M. Wt: 178.6
InChI Key:
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Description

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, also known as CMCT, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, odorless solid compound that has a molecular weight of 214.58 g/mol. CMCT has a melting point of 121-122°C, a boiling point of 284-285°C, and a density of 1.28 g/cm3. It is a highly soluble compound in water, methanol, and ethanol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole involves the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with paraformaldehyde in the presence of hydrochloric acid, followed by reaction with methanol and sodium hydroxide.

Starting Materials
2-amino-5-chloromethyl-1,3,4-thiadiazole, paraformaldehyde, hydrochloric acid, methanol, sodium hydroxide

Reaction
Step 1: Dissolve 2-amino-5-chloromethyl-1,3,4-thiadiazole in hydrochloric acid., Step 2: Add paraformaldehyde to the solution and heat the mixture at 80-90°C for 2-3 hours., Step 3: Cool the mixture and filter the resulting solid., Step 4: Dissolve the solid in methanol., Step 5: Add sodium hydroxide to the solution and heat the mixture at 60-70°C for 2-3 hours., Step 6: Cool the mixture and filter the resulting solid., Step 7: Wash the solid with water and dry it to obtain 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole.

Scientific Research Applications

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, a catalyst in the synthesis of heterocyclic compounds, and as a fluorescent probe for the detection of nucleic acids. It has also been used as a ligand in the synthesis of coordination compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism Of Action

The mechanism of action of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is not fully understood. However, it is believed to act by forming a complex with the nucleobase of the nucleic acid, which then facilitates the binding of the molecule to the nucleic acid. This binding is thought to be mediated by hydrogen bonding between the 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole molecule and the nucleobase.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole have not been extensively studied. However, it is known that 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has a low toxicity in humans and animals, and it is not known to cause any adverse effects. In addition, 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is not known to cause any mutagenic or carcinogenic effects.

Advantages And Limitations For Lab Experiments

The use of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is highly soluble in water, methanol, and ethanol. In addition, it is a colorless and odorless compound, making it easy to handle and store. However, the use of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole in laboratory experiments is limited by its low solubility in organic solvents and its low reactivity with other compounds.

Future Directions

The potential applications of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole are still being explored. Some potential future directions include the use of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole as a fluorescent probe for the detection of other biomolecules, such as proteins and carbohydrates, and as a catalyst in the synthesis of other heterocyclic compounds. In addition, further research is needed to better understand the mechanism of action of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole and its potential applications in biomedical research.

properties

CAS RN

2680543-14-8

Product Name

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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